molecular formula C12H7ClF3NO2S B10975704 N-(4-chloro-2-fluorophenyl)-3,4-difluorobenzenesulfonamide

N-(4-chloro-2-fluorophenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B10975704
M. Wt: 321.70 g/mol
InChI Key: BRXYNNXPTWWFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chloro-2-fluorophenyl)-3,4-difluoro-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-3,4-difluoro-1-benzenesulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-fluorophenyl)-3,4-difluoro-1-benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or sodium borohydride (NaBH₄) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives with different functional groups.

Scientific Research Applications

N-(4-Chloro-2-fluorophenyl)-3,4-difluoro-1-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Biological Studies: The compound can be used to study the effects of halogenated sulfonamides on biological systems.

    Industrial Applications: It is employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-3,4-difluoro-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: This compound is structurally similar but has different substitution patterns on the aromatic rings.

    N-(4-Chloro-2-fluorophenyl)cyclopropanecarboxamide: Another similar compound with a cyclopropane ring instead of a sulfonamide group.

Uniqueness

N-(4-Chloro-2-fluorophenyl)-3,4-difluoro-1-benzenesulfonamide is unique due to its specific combination of halogen atoms and the sulfonamide group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H7ClF3NO2S

Molecular Weight

321.70 g/mol

IUPAC Name

N-(4-chloro-2-fluorophenyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C12H7ClF3NO2S/c13-7-1-4-12(11(16)5-7)17-20(18,19)8-2-3-9(14)10(15)6-8/h1-6,17H

InChI Key

BRXYNNXPTWWFHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Cl)F)F)F

Origin of Product

United States

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